molecular formula C18H16BrN5O2 B11203799 5-(3-Bromophenyl)-7-(2,3-dimethoxyphenyl)-4,7-dihydrotetrazolo[1,5-a]pyrimidine

5-(3-Bromophenyl)-7-(2,3-dimethoxyphenyl)-4,7-dihydrotetrazolo[1,5-a]pyrimidine

Cat. No.: B11203799
M. Wt: 414.3 g/mol
InChI Key: MBVFSPADQXMUEA-UHFFFAOYSA-N
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Description

5-(3-BROMOPHENYL)-7-(2,3-DIMETHOXYPHENYL)-4H,7H-[1,2,3,4]TETRAZOLO[1,5-A]PYRIMIDINE is a complex organic compound that belongs to the class of tetrazolo-pyrimidine derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(3-BROMOPHENYL)-7-(2,3-DIMETHOXYPHENYL)-4H,7H-[1,2,3,4]TETRAZOLO[1,5-A]PYRIMIDINE typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability .

Chemical Reactions Analysis

Types of Reactions

5-(3-BROMOPHENYL)-7-(2,3-DIMETHOXYPHENYL)-4H,7H-[1,2,3,4]TETRAZOLO[1,5-A]PYRIMIDINE can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like sodium azide for substitution reactions. Reaction conditions typically involve controlled temperatures and solvents to ensure the desired transformations .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, reduction could produce amines, and substitution reactions can lead to a wide range of substituted tetrazolo-pyrimidine derivatives .

Scientific Research Applications

5-(3-BROMOPHENYL)-7-(2,3-DIMETHOXYPHENYL)-4H,7H-[1,2,3,4]TETRAZOLO[1,5-A]PYRIMIDINE has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-(3-BROMOPHENYL)-7-(2,3-DIMETHOXYPHENYL)-4H,7H-[1,2,3,4]TETRAZOLO[1,5-A]PYRIMIDINE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies on its molecular interactions and pathways are essential to fully understand its mechanism of action .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other tetrazolo-pyrimidine derivatives with different substituents on the phenyl rings. Examples include:

Uniqueness

The uniqueness of 5-(3-BROMOPHENYL)-7-(2,3-DIMETHOXYPHENYL)-4H,7H-[1,2,3,4]TETRAZOLO[1,5-A]PYRIMIDINE lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of both bromine and methoxy groups provides distinct properties that differentiate it from other similar compounds .

Properties

Molecular Formula

C18H16BrN5O2

Molecular Weight

414.3 g/mol

IUPAC Name

5-(3-bromophenyl)-7-(2,3-dimethoxyphenyl)-4,7-dihydrotetrazolo[1,5-a]pyrimidine

InChI

InChI=1S/C18H16BrN5O2/c1-25-16-8-4-7-13(17(16)26-2)15-10-14(11-5-3-6-12(19)9-11)20-18-21-22-23-24(15)18/h3-10,15H,1-2H3,(H,20,21,23)

InChI Key

MBVFSPADQXMUEA-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1OC)C2C=C(NC3=NN=NN23)C4=CC(=CC=C4)Br

Origin of Product

United States

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